molecular formula C15H19O7- B14341237 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate CAS No. 105544-78-3

4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate

Cat. No.: B14341237
CAS No.: 105544-78-3
M. Wt: 311.31 g/mol
InChI Key: JDIYYKHRPWPQBD-UHFFFAOYSA-M
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Description

4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxy group, a keto group, and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate can be compared with other similar compounds, such as:

    4-Methoxy-4-oxo-3-[(2,4,5-trimethoxyphenyl)methyl]butanoate: Similar structure but with different positions of methoxy groups.

    4-Methoxy-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]butanoate: Another isomer with different methoxy group positions.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity.

Properties

CAS No.

105544-78-3

Molecular Formula

C15H19O7-

Molecular Weight

311.31 g/mol

IUPAC Name

4-methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate

InChI

InChI=1S/C15H20O7/c1-19-11-6-5-9(13(20-2)14(11)21-3)7-10(8-12(16)17)15(18)22-4/h5-6,10H,7-8H2,1-4H3,(H,16,17)/p-1

InChI Key

JDIYYKHRPWPQBD-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=C(C=C1)CC(CC(=O)[O-])C(=O)OC)OC)OC

Origin of Product

United States

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